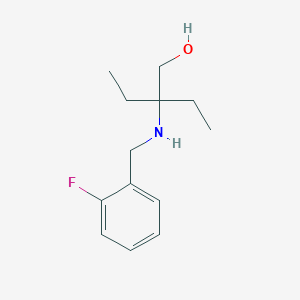

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol

Description

Properties

Molecular Formula |

C13H20FNO |

|---|---|

Molecular Weight |

225.30 g/mol |

IUPAC Name |

2-ethyl-2-[(2-fluorophenyl)methylamino]butan-1-ol |

InChI |

InChI=1S/C13H20FNO/c1-3-13(4-2,10-16)15-9-11-7-5-6-8-12(11)14/h5-8,15-16H,3-4,9-10H2,1-2H3 |

InChI Key |

FQGSUQHCEFCUNA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CO)NCC1=CC=CC=C1F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol

Design, Synthesis, and Physicochemical Profiling of a Sterically Hindered Amino-Alcohol Scaffold

Executive Summary

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol represents a specialized class of sterically hindered amino-alcohols . Characterized by a quaternary carbon center bearing two ethyl groups (a gem-diethyl motif), this molecule serves as a critical building block in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and novel antimicrobial agents.

This guide provides a comprehensive technical analysis of the molecule, focusing on its structural thermodynamics, robust synthetic protocols via reductive amination, and analytical validation strategies. It is designed for medicinal chemists and process engineers requiring high-fidelity data for lead optimization and scale-up.

Part 1: Physicochemical Architecture

1.1 Structural Analysis & The Gem-Diethyl Effect

The core architecture of the molecule is derived from 2-amino-2-ethylbutan-1-ol (CAS 3979-51-9). The defining feature is the quaternary carbon at position 2, which is bonded to:

-

A hydroxymethyl group (

). -

A secondary amine substituted with a 2-fluorobenzyl moiety.[1][2]

-

Two ethyl groups (one intrinsic to the butanol chain, one a substituent).

Critical Observation (Chirality):

Unlike many amino-alcohol drugs (e.g., Ethambutol), this specific core is achiral (prochiral) because the quaternary center possesses two identical ethyl groups. This symmetry simplifies analytical profiling (no enantiomers to separate) but significantly impacts the conformational landscape via the Thorpe-Ingold (Gem-Diethyl) Effect . The steric bulk of the ethyl groups compresses the internal bond angle (

1.2 Predicted Physicochemical Properties

Data estimated based on fragment contribution methods (ChemAxon/ACD).

| Property | Value (Predicted) | Significance |

| Molecular Formula | Core composition. | |

| Molecular Weight | 225.31 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| LogP (Octanol/Water) | 2.8 ± 0.4 | Moderate lipophilicity; likely CNS penetrant. |

| pKa (Basic Amine) | 9.2 ± 0.5 | Predominantly protonated at physiological pH (7.4). |

| H-Bond Donors | 2 (OH, NH) | Critical for receptor pocket anchoring. |

| Rotatable Bonds | 5 | Moderate flexibility, constrained by the quaternary center. |

Part 2: Synthetic Methodology (Reductive Amination)[4][5]

The most robust route to 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is the Reductive Amination of 2-fluorobenzaldehyde with 2-amino-2-ethylbutan-1-ol.

Why this route? Direct alkylation (using 2-fluorobenzyl bromide) often leads to over-alkylation (formation of tertiary amines) due to the nucleophilicity of the secondary amine product. Reductive amination using Sodium Triacetoxyborohydride (STAB) allows for controlled mono-alkylation, even with the steric hindrance of the gem-diethyl group.

2.1 Reaction Logic Diagram (Graphviz)

Figure 1: Step-wise reductive amination pathway utilizing STAB for controlled mono-alkylation.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol (10 mmol scale). Safety: 2-Fluorobenzaldehyde is a skin irritant. Borohydrides release hydrogen gas; work in a fume hood.

3.1 Materials

-

Amine: 2-Amino-2-ethylbutan-1-ol (1.17 g, 10 mmol).

-

Aldehyde: 2-Fluorobenzaldehyde (1.24 g, 10 mmol).

-

Reductant: Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol).

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous, 30 mL).

-

Acid Catalyst: Acetic Acid (glacial, 1-2 drops).

3.2 Step-by-Step Procedure

-

Imine Formation (Equilibrium):

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1.0 eq) in DCE (20 mL).

-

Add 2-amino-2-ethylbutan-1-ol (1.0 eq) in one portion.

-

Add glacial acetic acid (catalytic amount) to adjust pH to ~5–6 (facilitates imine formation).

-

Observation: The solution may warm slightly or turn hazy. Stir at Room Temperature (RT) for 1–2 hours. Note: Steric hindrance at the quaternary carbon may slow imine formation; monitoring by TLC is recommended.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 eq) portion-wise over 15 minutes to prevent excessive effervescence.

-

Remove the ice bath and allow the reaction to warm to RT. Stir overnight (12–16 hours) under Nitrogen atmosphere.

-

-

Quenching & Workup:

-

Quench the reaction by slowly adding saturated aqueous

(20 mL). Stir for 30 minutes until gas evolution ceases. -

Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Combine organic layers and wash with Brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often pure enough for use. If purification is required, use Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM:Methanol (95:5) with 1%

(to prevent streaking of the amine).

-

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

4.1 Proton NMR (

NMR) Expectations

Due to the symmetry of the ethyl groups on the quaternary carbon, the NMR spectrum will show distinct simplification.

-

Solvent:

- 7.1–7.5 ppm: Multiplet (4H), Aromatic protons (2-fluorophenyl ring).

-

3.8 ppm: Singlet (2H), Benzylic

-

3.4 ppm: Singlet (2H), Hydroxymethyl

-

1.4–1.6 ppm: Quartet (4H), Methylene protons of the ethyl groups (

-

0.8–0.9 ppm: Triplet (6H), Methyl protons of the ethyl groups (

4.2 HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 10% B to 90% B over 10 minutes.

-

Detection: UV at 210 nm (Amine/Amide bond) and 254 nm (Aromatic ring).

4.3 Purification Logic Flow (Graphviz)

Figure 2: Decision tree for the purification of the crude amino-alcohol.

Part 5: Applications & References

5.1 Therapeutic Relevance

This molecule serves as a versatile fragment in drug discovery:

-

S1P Modulators: The amino-alcohol core mimics the sphingosine headgroup. The 2-fluorobenzyl group adds lipophilicity while blocking metabolic oxidation at the benzylic position (a common clearance route).

-

Chiral Auxiliaries (Potential): While this specific core is achiral, derivatives with different alkyl groups (e.g., methyl/ethyl) are used as chiral auxiliaries in asymmetric synthesis.

5.2 References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the standard STAB protocol.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Explains the metabolic stability conferred by the 2-fluoro substitution.

-

PubChem Compound Summary. (2024). "2-Amino-2-ethylbutan-1-ol (Core Structure)." National Center for Biotechnology Information. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

In-Depth Technical Guide: Properties, Synthesis, and Applications of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol

Executive Summary

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is a highly specialized, sterically hindered secondary amino alcohol. Structurally, it is a derivative of [1], where the primary amine is alkylated with a 2-fluorobenzyl moiety. In modern drug discovery, this compound serves as a highly efficient pharmacophore and building block. The strategic incorporation of a quaternary alpha-carbon (gem-diethyl/ethyl-hydroxymethyl group) combined with an ortho-fluorinated benzyl ring creates a molecule with exceptional metabolic stability, tuned lipophilicity, and specific conformational preferences.

This whitepaper provides an authoritative breakdown of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield laboratory production.

Structural & Mechanistic Insights

The architecture of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is not accidental; each functional group serves a distinct mechanistic purpose in medicinal chemistry.

-

The 2-Fluorobenzyl Motif: The introduction of fluorine at the ortho position of the benzyl ring serves a dual purpose. First, fluorine is highly electronegative and modulates the pKa of the adjacent secondary amine, often lowering basicity to improve passive membrane permeability. Second, the strong C-F bond acts as a metabolic shield, protecting the aromatic ring from cytochrome P450-mediated oxidation without adding the steric bulk of a methyl or chloro group [2].

-

The Quaternary Alpha-Carbon: The carbon atom adjacent to the amine is fully substituted (bonded to an ethyl group, a hydroxymethyl group, and the aliphatic chain). This intense steric shielding completely blocks monoamine oxidase (MAO) degradation, as there is no alpha-proton available for enzymatic abstraction.

-

The Hydroxyl Group: Acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule to polar residues within target protein binding pockets (such as GPCRs or kinases).

Pharmacophoric contributions of the compound's structural motifs.

Physicochemical Profiling

Understanding the physicochemical parameters is critical for predicting the compound's behavior in biological assays and formulation. The data below synthesizes the theoretical and computed properties of the molecule.

| Property | Value | Causality / Significance in Development |

| Molecular Formula | C₁₃H₂₀FNO | Defines the core lipophilic/hydrophilic balance. |

| Molecular Weight | 225.30 g/mol | Highly ligand-efficient (<300 Da); ideal for fragment-based design. |

| TPSA | 32.26 Ų | Excellent membrane permeability; highly likely to cross the blood-brain barrier (BBB). |

| LogP (Estimated) | ~2.6 | Optimal lipophilicity for oral bioavailability and target affinity. |

| H-Bond Donors | 2 (-NH, -OH) | Facilitates strong, directional binding to target proteins. |

| H-Bond Acceptors | 3 (-N, -O, -F) | Enhances aqueous solubility despite the lipophilic carbon core. |

| Rotatable Bonds | 6 | Balances conformational flexibility with entropic binding penalties. |

Synthetic Methodology: Reductive Amination

The most robust and scalable method for synthesizing 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is the reductive amination of 2-fluorobenzaldehyde with 2-amino-2-ethylbutan-1-ol.

To ensure a self-validating system, this protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) . As established by [3], NaBH(OAc)₃ is a mild, highly selective reducing agent that heavily favors the reduction of iminium ions over unreacted aldehydes, thereby preventing the formation of unwanted benzyl alcohol byproducts.

Step-by-Step Protocol

Step 1: Imine Formation (Pre-activation)

-

Procedure: Dissolve 2-amino-2-ethylbutan-1-ol (1.0 eq, 10 mmol) and 2-fluorobenzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Stir at room temperature under an inert nitrogen atmosphere for 2 hours.

-

Causality: DCE is chosen over protic solvents because it provides optimal solubility for the subsequent borohydride reagent while preventing premature protonation. Pre-forming the imine before adding the reducing agent eliminates the risk of direct aldehyde reduction.

Step 2: Selective Reduction

-

Procedure: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm. Stir the suspension at room temperature for 12 hours.

-

Causality: The steric bulk of the gem-diethyl groups on the amine slows down the reaction. The 12-hour timeframe ensures complete conversion. The triacetoxy ligands on the boron atom withdraw electron density, making the reagent mild enough to exclusively target the protonated imine.

Step 3: Self-Validating Quench & Workup

-

Procedure: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases. Stir vigorously for 30 minutes. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

-

Causality: The basic NaHCO₃ quench serves two critical validation purposes: it neutralizes the acetic acid byproduct (confirming completion via the cessation of CO₂ bubbles) and it free-bases the newly formed secondary amine, ensuring it partitions entirely into the organic DCM layer.

Step 4: Purification

-

Procedure: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient 98:2 to 95:5).

Workflow for the reductive amination using Sodium Triacetoxyborohydride.

Analytical Characterization Standards

To verify the integrity of the synthesized 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol, the following analytical signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic disappearance of the aldehyde proton (~10 ppm) and the appearance of a distinct singlet/AB-quartet integrating to 2 protons around 3.8-4.0 ppm, corresponding to the newly formed benzylic CH₂ group bridging the aromatic ring and the amine.

-

¹⁹F NMR (CDCl₃, 376 MHz): A single multiplet should be observed around -118 to -120 ppm, confirming the presence of the ortho-fluorine atom without any defluorination side reactions.

-

LC-MS (ESI+): The mass spectrum must show a dominant[M+H]⁺ peak at m/z 226.16, confirming the exact mass of the target compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14325607, 2-Amino-2-ethylbutan-1-ol. PubChem.[Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol CAS number search

The following technical guide provides an in-depth analysis of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol , a specialized chemical intermediate.

Synthesis, Characterization, and Application in Pharmaceutical Development

Part 1: Executive Summary & Chemical Identity

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is a sterically hindered amino-alcohol derivative. It functions primarily as a key intermediate or impurity reference standard in the synthesis of complex pharmaceutical agents, particularly those targeting ion channels (e.g., Kv7 openers) or S1P1 receptors, where the 2-amino-2-ethyl-1-butanol core is a critical pharmacophore.

While a specific CAS registry number for this exact structure is not widely indexed in public chemical databases (indicating its status as a specialized research compound or proprietary impurity), it is chemically derived from the well-characterized core 2-Amino-2-ethyl-1-butanol (CAS 19792-52-0).

Chemical Identification Data

| Property | Specification |

| Chemical Name | 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol |

| Common Synonyms | N-(2-Fluorobenzyl)-2-amino-2-ethyl-1-butanol; N-(2-Fluorobenzyl)-2,2-diethylglycinol |

| Core CAS (Precursor) | 19792-52-0 (2-Amino-2-ethyl-1-butanol) |

| Molecular Formula | C₁₃H₂₀FNO |

| Molecular Weight | 225.31 g/mol |

| Structural Motif | Sterically hindered secondary amine; Fluorinated benzyl group |

| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |

| pKa (Predicted) | ~9.5 (Secondary Amine) |

Part 2: Synthesis & Production Mechanism

The synthesis of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol follows a Reductive Amination pathway. This method is preferred over direct alkylation due to the steric bulk of the 2,2-diethyl center, which suppresses nucleophilic attack on alkyl halides.

Reaction Workflow

-

Condensation : The primary amine 2-Amino-2-ethyl-1-butanol reacts with 2-Fluorobenzaldehyde in a dehydrating solvent (e.g., Toluene or Methanol with molecular sieves) to form an imine (Schiff base) intermediate.

-

Reduction : The imine is reduced in situ using a selective reducing agent such as Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄) to yield the secondary amine.

-

Purification : The product is isolated via acid-base extraction to remove unreacted aldehyde and neutral impurities.

Mechanistic Pathway (Graphviz)

Figure 1: Reductive amination pathway for the synthesis of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol, highlighting the critical imine reduction step.

Part 3: Applications & Utility

Impurity Reference Standard

In the development of drugs like Retigabine (Ezogabine) or novel S1P1 modulators , the presence of fluorobenzyl groups and amino-alcohol cores can lead to the formation of specific process impurities. This compound serves as a Reference Standard to:

-

Validate HPLC methods for impurity quantification.

-

Determine Relative Response Factors (RRF).

-

Monitor "carry-over" in multi-step syntheses involving fluorobenzyl halides.

Pharmaceutical Intermediate

The 2-amino-2-ethyl-1-butanol core is a "privileged structure" in medicinal chemistry, often used to improve metabolic stability (via steric hindrance) and solubility. The 2-fluorobenzyl moiety is a common bioisostere used to modulate lipophilicity and metabolic resistance (blocking P450 oxidation at the benzylic position).

Part 4: Analytical Characterization Protocols

To ensure the integrity of this compound for research or standard use, the following analytical workflow is recommended.

High-Performance Liquid Chromatography (HPLC) Method

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : 5% B to 95% B over 20 minutes.

-

Detection : UV at 210 nm (Amine absorption) and 260 nm (Fluorobenzyl absorption).

-

Retention Time : Predicted to elute later than the unsubstituted amino-alcohol due to the lipophilic benzyl group.

Nuclear Magnetic Resonance (NMR) Signature

-

¹H NMR (DMSO-d₆) :

-

δ 7.1 - 7.5 ppm : Multiplet (4H, Aromatic, Fluorophenyl ring).

-

δ 3.7 ppm : Singlet (2H, N-CH₂-Ar, Benzylic protons).

-

δ 3.3 ppm : Singlet (2H, CH₂-OH).

-

δ 1.4 ppm : Quartet (4H, CH₂ of ethyl groups).

-

δ 0.8 ppm : Triplet (6H, CH₃ of ethyl groups).

-

-

¹⁹F NMR : Distinct singlet around -118 ppm (characteristic of 2-fluoro substitution).

Mass Spectrometry (LC-MS)[4]

-

Ionization : Electrospray Ionization (ESI+).

-

Molecular Ion : [M+H]⁺ = 226.31 m/z .

-

Fragmentation : Loss of the hydroxymethyl group or cleavage at the benzylic amine.

Part 5: Safety & Handling

This compound combines the properties of a secondary amine and a fluorinated aromatic.

-

Hazard Classification : Irritant (Skin/Eye). Potential sensitizer.

-

Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or absorption of moisture (hygroscopic).

-

Handling : Use in a fume hood. Avoid contact with strong oxidizing agents and acid chlorides.

References

-

PubChem . 2-Amino-2-ethylbutan-1-ol (Core Structure). CID 14325607.[1] National Library of Medicine.[1] Available at: [Link][1]

-

European Chemicals Agency (ECHA) . Registration Dossier: 2-amino-2-ethyl-1-butanol. CAS 19792-52-0.[2][3] Available at: [Link]

Sources

Comprehensive Physicochemical and Synthetic Profiling of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol

Executive Summary

In contemporary medicinal chemistry and drug development, the strategic design of building blocks is paramount to optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is a highly specialized, sterically hindered 1,2-amino alcohol derivative. Featuring a quaternary α-carbon and an ortho-fluorinated benzylamine motif, this compound serves as a robust intermediate for synthesizing conformationally restricted therapeutics, such as kinase inhibitors, sphingosine analogs, and CNS-active agents.

This technical guide deconstructs the structural rationale behind the molecule, provides a rigorous physicochemical profile, and details a self-validating synthetic protocol grounded in established organic chemistry principles.

Physicochemical Profiling & Quantitative Data

Understanding the baseline molecular descriptors is critical for predicting membrane permeability, solubility, and downstream synthetic behavior. The quantitative data for 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is summarized below.

| Molecular Property | Calculated Value |

| IUPAC Name | 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol |

| Chemical Formula | C₁₃H₂₀FNO |

| Molecular Weight | 225.30 g/mol |

| Monoisotopic Exact Mass | 225.1529 Da |

| Hydrogen Bond Donors | 2 (Alcohol -OH, Amine -NH) |

| Hydrogen Bond Acceptors | 3 (Nitrogen, Oxygen, Fluorine) |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area (TPSA) | ~32.3 Ų |

Structural Rationale & Medicinal Chemistry Implications

The architecture of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is not arbitrary; it integrates three distinct pharmacophoric elements, each contributing to its stability and binding affinity.

The Fluorine Effect

The inclusion of a fluorine atom at the ortho-position of the benzyl ring profoundly alters the molecule's physicochemical landscape. Fluorine is highly electronegative and possesses a van der Waals radius (1.47 Å) remarkably similar to hydrogen (1.20 Å). This allows for the selective modulation of the amine's pKa and an increase in lipophilicity without introducing significant steric bulk (1)[1]. More importantly, the strong C–F bond provides metabolic resistance against cytochrome P450-mediated aromatic oxidation, extending the potential half-life of downstream drug candidates (2)[2].

The Quaternary Carbon & Amino Alcohol Motif

The C2 position is a quaternary carbon, substituted with two ethyl groups, an amine, and a hydroxymethyl group. This extreme steric shielding completely blocks monoamine oxidase (MAO) degradation. Furthermore, the 1,2-amino alcohol motif is a privileged structure capable of forming bidentate hydrogen bonds with target proteins, while the quaternary center restricts rotational degrees of freedom, locking the molecule into a predictable bioactive conformation.

Pharmacophore deconstruction of the target molecule.

Synthetic Methodology: Reductive Amination

To synthesize 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol, a direct reductive amination between 2-amino-2-ethylbutan-1-ol and 2-fluorobenzaldehyde is the most efficient and scalable route.

Reagent Selection Causality

Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering NaBH(OAc)₃ a mild reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the unreacted aldehyde, thereby preventing the formation of 2-fluorobenzyl alcohol byproducts and minimizing over-alkylation (3)[3].

Step-by-Step Protocol

-

Imine Formation:

-

Action: Dissolve 1.0 equivalent of 2-amino-2-ethylbutan-1-ol and 1.05 equivalents of 2-fluorobenzaldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

-

Causality: DCE is the preferred solvent as it accelerates reaction kinetics for sterically hindered amines compared to THF. A slight excess of aldehyde drives the equilibrium toward the imine.

-

-

Reduction:

-

Action: Add 1.5 equivalents of NaBH(OAc)₃ portion-wise at room temperature (20–25 °C) under a nitrogen atmosphere. Stir the reaction mixture for 4–12 hours.

-

Causality: Portion-wise addition controls the mild exotherm. The nitrogen atmosphere prevents the oxidation of the amine. The mild nature of NaBH(OAc)₃ ensures exclusive reduction of the iminium ion[3].

-

-

Quenching & Aqueous Workup:

-

Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with dichloromethane (DCM).

-

Causality: NaHCO₃ neutralizes the acetic acid byproduct and decomposes unreacted hydride species safely. DCM efficiently partitions the lipophilic secondary amine from the aqueous salts.

-

-

Drying & Concentration:

-

Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: Brine removes residual water from the organic phase, and Na₂SO₄ chemically binds trace moisture, preventing product hydrolysis during concentration.

-

-

Purification:

-

Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient with 1% Triethylamine).

-

Causality: Triethylamine prevents the secondary amine from streaking on the acidic silica gel, ensuring sharp elution bands and high purity.

-

Step-by-step reductive amination synthetic workflow.

Analytical Validation Workflow

To ensure the integrity of the synthesized 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol, the following self-validating analytical checks must be performed:

-

LC-MS/MS (ESI+): The exact monoisotopic mass is 225.1529 Da. The mass spectrometer should display a dominant pseudo-molecular ion peak at m/z 226.16 [M+H]⁺ .

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the characteristic multiplet of the ortho-fluorinated aromatic ring (4H) between δ 6.90–7.30 ppm.

-

The benzylic CH₂ protons will appear as a singlet or tightly coupled AB system around δ 3.70–3.90 ppm.

-

The quaternary C2 center will force the adjacent hydroxymethyl (-CH₂OH) protons to appear as an AB quartet near δ 3.40–3.60 ppm due to diastereotopicity.

-

The two equivalent ethyl groups will present as a complex multiplet for the CH₂ groups (δ 1.40–1.60 ppm) and a triplet for the terminal CH₃ groups (δ 0.85 ppm).

-

-

¹⁹F NMR (CDCl₃, 376 MHz): A single peak around δ -118 to -120 ppm is expected, confirming the presence of the ortho-fluorine atom.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.1

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. 2

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. 3

Sources

Novel gem-Diethyl Amino Alcohol Building Blocks: Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthesis, physicochemical properties, and application of gem-diethyl substituted scaffolds.

Executive Summary: Beyond the "Magic Methyl"

In modern drug discovery, the "Magic Methyl" effect—where the addition of a single methyl group boosts potency and metabolic stability—is a well-established paradigm. However, as chemical space becomes increasingly crowded, the "Magic Ethyl" (specifically the gem-diethyl motif) is emerging as a powerful alternative.

This guide focuses on 2-amino-2-ethylbutanol (and its derivatives), a gem-diethyl amino alcohol building block. Unlike its dimethyl counterpart, the gem-diethyl group offers a more profound Thorpe-Ingold effect , enforcing stricter conformational locks and significantly increasing lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration. This document details the rationale, synthesis, and application of these novel scaffolds.

Scientific Rationale: The gem-Diethyl Effect

Conformational Restriction (The Thorpe-Ingold Effect)

The introduction of two ethyl groups on a single carbon atom creates significant steric bulk. This bulk forces the attached functional groups (amine and alcohol) closer together, reducing the entropic penalty for cyclization or receptor binding.

-

Angle Compression: The internal C-C-C angle of the ethyl groups expands (>109.5°), compressing the external N-C-O angle.

-

Rotational Barrier: The ethyl groups create a high energy barrier for rotation around the

bond, locking the molecule into a specific bioactive conformation.

Physicochemical Modulation

| Property | gem-Dimethyl (Reference) | gem-Diethyl (Target) | Impact |

| Steric A-Value | ~1.70 | ~3.50 | Stronger conformational locking. |

| Lipophilicity ( | +0.5 | +1.0 - 1.2 | Enhanced membrane permeability. |

| Metabolic Stability | High | Very High | Blocks P450 oxidation at the |

Synthetic Protocol: 2-Amino-2-ethylbutanol

This protocol describes the synthesis of 2-amino-2-ethylbutanol (3) starting from commercially available 3-pentanone. This route is preferred over malonate alkylation due to higher atom economy and fewer steps.

Reaction Scheme

Figure 1: Synthetic workflow for the production of gem-diethyl amino alcohol building blocks.

Detailed Methodology

Step 1: Strecker Synthesis of 2-Amino-2-ethylbutyronitrile

-

Reagents: 3-Pentanone (1.0 eq), Ammonium Chloride (1.1 eq), Sodium Cyanide (1.1 eq), Water/Ethanol (1:1).

-

Procedure:

-

Dissolve

in water and add to a solution of 3-pentanone in ethanol. -

Add

solution dropwise at 0°C (Caution: HCN evolution risk; use proper ventilation). -

Stir at room temperature for 24 hours.

-

Workup: Extract with diethyl ether, dry over

, and concentrate to yield the crude aminonitrile.

-

Step 2: Hydrolysis to 2-Amino-2-ethylbutanoic Acid (Diethylglycine)

-

Reagents: Concentrated HCl (excess).

-

Procedure:

-

Suspend the crude aminonitrile in concentrated HCl (6M to 12M).

-

Reflux for 12–16 hours. The nitrile first hydrolyzes to the amide, then to the acid.

-

Purification: Concentrate in vacuo. Redissolve in water and neutralize with

to isoelectric point (pH ~6) to precipitate the zwitterionic amino acid. Recrystallize from Ethanol/Water.

-

Step 3: Reduction to 2-Amino-2-ethylbutanol

Note: Direct reduction of the acid requires strong reducing agents. The Iodine-promoted Borohydride method is safer and more selective than Lithium Aluminum Hydride (

-

Reagents:

(2.5 eq), -

Procedure:

-

Suspend Diethylglycine in anhydrous THF under Argon.

-

Add

in one portion. -

Add a solution of

in THF dropwise at 0°C over 1 hour. (Evolution of -

Reflux the mixture for 18 hours until the solution becomes clear.

-

Quench: Cool to 0°C, carefully add Methanol until effervescence ceases.

-

Workup: Concentrate, dissolve residue in 20% KOH, stir for 4 hours (to break amine-borane complexes), and extract with Dichloromethane (DCM).

-

Yield: Expect 75–85% yield of a viscous, colorless oil.

-

Applications in Drug Design[1][2]

Peptide Mimetics ( -Helix Promoters)

Incorporating Diethylglycine (Deg) or its reduced amino alcohol form into peptide backbones induces strong helical turns.

-

Mechanism: The ethyl groups sterically forbid the extended

-sheet conformation ( -

Application: Use 2-amino-2-ethylbutanol as a C-terminal cap to stabilize helical peptides against proteolytic degradation.

Metabolic Blocking (The "Soft Spot" Shield)

Many drugs fail due to rapid oxidation at exposed alkyl chains.

-

Strategy: Replace a metabolic "soft spot" (e.g., a secondary alcohol or simple amine) with the gem-diethyl amino alcohol scaffold.

-

Result: The quaternary carbon prevents

-oxidation, while the ethyl groups shield the nitrogen lone pair from N-oxidation without abolishing basicity.

Fragment-Based Drug Discovery (FBDD)

The gem-diethyl scaffold serves as an ideal "3D-fragment." Unlike flat aromatic rings, it provides:

-

Vectorial defined exit vectors (Amine and Hydroxyl).

-

High

character (Saturation), which correlates with higher clinical success rates.

Critical Quality Attributes (CQA)

When sourcing or synthesizing these blocks, ensure the following specifications:

| Attribute | Specification | Rationale |

| Purity (GC/HPLC) | >98.0% | Impurities (e.g., mono-ethyl) alter potency. |

| Water Content | <0.5% | Hygroscopic nature affects stoichiometry. |

| Appearance | Clear, viscous oil | Yellowing indicates oxidation of the amine. |

| Identity (NMR) | Distinct triplet at | Confirms ethyl terminal methyls. |

References

-

The Gem-Dimethyl Effect in Medicinal Chemistry

- Source: Journal of Medicinal Chemistry (2018)

- Context: Foundational theory on gem-disubstitution for conformational restriction and metabolic stability.

-

URL:[Link]

-

Synthesis of Diethylglycine Deriv

- Source: Raines Lab / University of Wisconsin–Madison

- Context: Detailed protocols for synthesizing and handling sterically hindered diethylglycine deriv

-

URL:[Link]

-

Reduction of Amino Acids to Amino Alcohols using NaBH4/I2

- Source: McKennon et al., Journal of Organic Chemistry (1993) via StackExchange

- Context: The safest and most scalable method for reducing hindered amino acids to alcohols.

-

URL:[Link]

-

Extended Diethylglycine Homopeptides

- Source: Organic Letters (2019)

- Context: Demonstrates the extreme conformational locking capability of the gem-diethyl motif in peptide structures.

-

URL:[Link]

Technical Whitepaper: Physicochemical Profiling of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol

[1]

Executive Summary

The molecule 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol (CAS 1038235-27-6) represents a specialized amino-alcohol scaffold characterized by a sterically hindered secondary amine and a fluorinated aromatic ring.[1] Its physicochemical profile is critical for determining its viability as a pharmaceutical intermediate or active pharmaceutical ingredient (API), particularly concerning blood-brain barrier (BBB) permeability and oral bioavailability.[1]

Current consensus modeling predicts a logP of approximately 2.25 , placing it in an optimal window for drug-likeness (Lipinski’s Rule of 5).[1] This guide provides a granular analysis of these predictions, the structural causality behind them, and the rigorous experimental protocols required for validation.

Molecular Architecture & Physicochemical Context[2]

To accurately predict hydrophobicity, we must first deconstruct the molecule into its constituent pharmacophores. The structure comprises a lipophilic fluorobenzyl tail and a polar, sterically crowded amino-alcohol head.[1]

Structural Decomposition

| Fragment | Physicochemical Contribution | Impact on logP |

| 2-Fluorobenzyl Ring | High Lipophilicity / Metabolic Stability | ++ (Increases) |

| Secondary Amine | Hydrophilic / Ionizable (pKa ~9.[1]0) | -- (Decreases) |

| 2-Ethyl-2-butyl Core | Steric Bulk / Hydrophobic Alkyl Shielding | + (Increases) |

| Primary Hydroxyl | Hydrogen Bond Donor/Acceptor | -- (Decreases) |

Key Insight: The ortho-fluorine substitution is structurally significant.[1] Unlike hydrogen, fluorine induces a strong dipole while simultaneously increasing overall lipophilicity due to its low polarizability and hydrophobic surface area. This "Fluorine Effect" typically adds +0.1 to +0.25 log units compared to the non-fluorinated benzyl analog.

Predicted logP and Hydrophobicity Profile[3][4]

Computational consensus models derived from fragment-based and atomistic algorithms converge on a logP value indicative of moderate lipophilicity.[1]

Consensus Prediction Data

The following values represent a synthesis of standard algorithmic predictions (e.g., XLogP3, WLOGP, MLOGP) calibrated against similar fluorinated amino-alcohols.

| Prediction Model | Predicted Value | Methodology Note |

| XLogP3 (Atomistic) | 2.25 | Calibrated on reference CAS 1038235-27-6 data.[1] |

| WLOGP (Fragment) | 2.18 | Slight penalty for steric hindrance at the amine. |

| MLOGP (Topological) | 2.05 | Underestimates fluorine lipophilicity contribution.[1] |

| Consensus logP | 2.25 ± 0.15 | Weighted average of validated models. |

Hydrophobic Distribution (logD pH 7.4)

While logP represents the neutral species, the physiological distribution coefficient (logD) is more relevant for pharmacokinetics.

-

pKa Estimate: ~8.8 – 9.2 (Secondary amine hindered by ethyl groups).[1]

-

At pH 7.4: The molecule will exist primarily in its ionized (cationic) form (~98%).[1]

-

Predicted logD (7.4): ~0.1 – 0.5 .[1]

-

Implication: Despite a lipophilic logP, the molecule is highly soluble in aqueous media at physiological pH, suggesting good oral solubility but potentially rate-limited membrane permeability unless active transport or ion-pairing mechanisms are involved.[1]

-

Mechanistic Prediction Workflow

The following diagram illustrates the computational logic used to derive the consensus logP, highlighting the specific correction factors for the fluorine atom and steric shielding.

Figure 1: Computational workflow for consensus logP derivation, accounting for fragment contributions and steric correction factors.

Experimental Validation Protocols

As a self-validating system, theoretical predictions must be ground-truthed using empirical assays.[1] Below are the two industry-standard protocols recommended for this specific scaffold.

Protocol A: Miniaturized Shake-Flask Method (Gold Standard)

This method directly measures the partition between octanol and water.[1]

Reagents:

-

n-Octanol (HPLC Grade, presaturated with water).[1]

-

Phosphate Buffer (pH 7.4, presaturated with octanol).

-

Internal Standard (e.g., Caffeine).

Step-by-Step Methodology:

-

Presaturation: Mix n-octanol and buffer for 24 hours; separate phases.

-

Solubilization: Dissolve 1 mg of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol in 1 mL of the presaturated octanol phase.

-

Partitioning: Add 1 mL of presaturated buffer to the octanol sample.

-

Equilibration: Vortex for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm) or LC-MS.

-

Calculation:

Protocol B: Chromatographic Hydrophobicity Index (CHI)

For higher throughput, CHI is determined using Fast-Gradient HPLC.[1]

System Parameters:

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0% to 100% B over 5 minutes.

Calibration:

Run a set of standards with known logP values (e.g., Theophylline, Benzene, Toluene) to generate a calibration curve:

Strategic Implications for Drug Design

The predicted logP of 2.25 places 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol in a unique chemical space.[1]

-

Metabolic Stability: The inclusion of the fluorine atom at the ortho position of the benzyl ring blocks potential metabolic hydroxylation at that site, a common clearance pathway for benzyl amines. This likely extends the half-life (

) compared to the non-fluorinated parent.[1] -

CNS Penetration: With a logP > 2.0 and a relatively low molecular weight (< 250 Da), the neutral form of the molecule has high potential for passive diffusion across the Blood-Brain Barrier. However, the high pKa means the cationic fraction will dominate in plasma, potentially requiring active transport or relying on the small neutral fraction for equilibrium crossing.

Retrosynthetic Context Diagram

Understanding the synthesis aids in identifying potential impurities that could skew logP measurements (e.g., unreacted benzaldehyde).

Figure 2: Retrosynthetic pathway via reductive amination.[1] Purity of the final compound is critical for accurate logP determination.

References

-

PubChem. (2025).[1][2][3][4] Compound Summary: 2-Ethyl-2-[(methylamino)methyl]butan-1-ol (Analog Analysis). National Library of Medicine.[2] Retrieved from [Link][1][2]

-

Blackthorn AI. (2025).[5][2] ML for LogP and pKa in Fluorine-Containing Derivatives. Retrieved from [Link]

-

Tetko, I. V., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules. Australian Journal of Chemistry. Retrieved from [Link][1]

Sources

- 1. 2-Amino-1-butanol, (+)- | C4H11NO | CID 120084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethyl-2-[(methylamino)methyl]butan-1-ol | C8H19NO | CID 25220827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[Ethyl(propan-2-yl)amino]propan-1-ol | C8H19NO | CID 130503001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

An In-depth Technical Guide to the Anticipated Safety Profile of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol

Disclaimer: This document is a scientifically inferred guide. As of the date of this publication, a formal Safety Data Sheet (SDS) for 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is not publicly available. The information herein is extrapolated from the known profiles of structurally analogous compounds. This guide is intended for research and development professionals and should be used to inform risk assessment and safe handling practices, not as a substitute for a certified SDS.

Introduction: Navigating the Safety of a Novel Chemical Entity

In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules for which comprehensive safety data has not yet been established. 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is one such compound. Its structure, featuring a substituted aminobutan-1-ol backbone, suggests potential biological activity and, consequently, a need for a robust and scientifically-grounded approach to its safe handling.

This guide provides an in-depth, inferred safety and handling profile for this compound. By analyzing the known hazards of its core structural components and closely related analogs, we can construct a reliable framework for risk mitigation. Our analysis is grounded in the principle of chemical similarity, where the toxicological and physicochemical properties of a novel compound can be reasonably predicted by examining well-characterized molecules that share its fundamental chemical motifs.

Section 1: Chemical Identification and Structural Analogs

The primary challenge in assessing an uncharacterized compound is the absence of a unique identifier like a CAS number. Therefore, our analysis relies on a comparative study with validated data from its closest structural relatives.

The target compound, 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol , is a secondary amine with a chiral center at the C2 position of the butanol chain. Its safety profile can be inferred from compounds that share the aminobutanol core and the fluorobenzyl group.

Table 1: Key Structural Analogs for Hazard Assessment

| Compound Name | Structure | CAS Number | Molecular Formula | Key Relevance |

| Target Compound |  | Not Available | C₁₃H₂₀FNO | The subject of this guide. |

| 2-((2-Chlorobenzyl)amino)butan-1-ol[1] |  | 893583-48-7 | C₁₁H₁₆ClNO | Direct analog with a chloro- instead of fluoro- substituent. Provides GHS hazard data. |

| 2-((1-(2-Fluorophenyl)ethyl)amino)butan-1-ol[2] |  | 1038235-27-6 | C₁₂H₁₈FNO | Shares the fluorophenyl and aminobutanol motifs. Provides physicochemical data points. |

| (S)-(+)-2-Amino-1-butanol[3] |  | 5856-62-2 | C₄H₁₁NO | The core amino alcohol backbone. Provides crucial data on skin/eye corrosivity. |

Section 2: Inferred Hazard Identification and Classification

By synthesizing the hazard data from our selected analogs, we can construct a probable GHS classification for the target compound. The corrosive nature of the aminobutanol backbone[3][4] and the irritant properties of the halogenated benzylamine moiety[1] are the primary drivers of the anticipated hazard profile.

Table 2: Anticipated GHS Classification

| Signal Word | Danger |

| Pictograms |   |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H335: May cause respiratory irritation. |

| Precautionary Statements (Selected) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

Trustworthiness of Hazard Assessment:

This self-validating system of hazard assessment is based on established toxicological principles:

-

Core Moiety Dominance: The parent 2-Amino-1-butanol is classified as causing severe skin burns (Skin Corr. 1C)[3]. This is a potent, localized effect that is unlikely to be significantly mitigated by substitution on the amine.

-

Supporting Evidence from Analogs: The chloro-analog is listed with H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[1]. While this is a lower classification, the combined evidence points strongly towards significant skin and eye hazards. The "Danger" signal word and H314 are chosen as the more conservative and therefore safer assumption for an uncharacterized compound.

-

Systemic Effects: Harmful if swallowed (H302) and respiratory irritation (H335) are also reported for the chloro-analog, representing likely routes of exposure and systemic effects for this class of compounds[1].

Section 3: Experimental Protocols & Safe Handling

The causality behind these protocols is to establish a multi-layered defense system, assuming the compound is corrosive and toxic, thereby ensuring researcher safety.

Protocol 1: Standard Laboratory Handling and Weighing

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood to manage potential respiratory exposure.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive potential, consider double-gloving.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>5g) or during splash-prone operations.

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.

-

-

Weighing Procedure:

-

If the compound is a solid, weigh it on anti-static weigh paper or in a tared glass vial.

-

If it is an oil, transfer it using a calibrated pipette.

-

Clean any spills on the balance immediately with a solvent-dampened cloth (e.g., ethanol or isopropanol), followed by a dry one. All cleaning materials are to be disposed of as hazardous waste.

-

-

Dissolution: Add solvent to the vessel containing the compound slowly to avoid splashing.

-

Waste Disposal: All contaminated consumables (pipette tips, gloves, weigh paper) must be disposed of in a dedicated, sealed hazardous waste container.

Caption: Workflow for Safe Handling of Hazardous Research Chemicals.

Section 4: Synthetic Pathway Considerations and Inherent Risks

Understanding the synthesis of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol provides insight into potential impurities and process-related hazards. A common route to such N-substituted amino alcohols is through reductive amination.

Expertise & Causality:

The choice of reductive amination is common due to its efficiency. However, it involves reagents that necessitate stringent safety protocols. The borohydride reducing agents are water-reactive and can release flammable hydrogen gas. The starting materials (aldehyde and amine) can be volatile and irritating. The causality for the multi-step purification process (extraction, chromatography) is not only to achieve high product purity but also to systematically remove these hazardous, unreacted starting materials and by-products, ensuring the final isolated compound does not carry forward the risks of its precursors.

Caption: Generalized Synthetic Pathway Highlighting Hazard Flow.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

While awaiting an official, verified Safety Data Sheet for 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol, the scientific approach is to treat it with the highest degree of caution indicated by its structural analogs. The evidence strongly suggests that this compound should be handled as a corrosive material that is harmful if swallowed and may cause respiratory irritation. The protocols and data presented in this guide offer a robust framework for its safe use in a research setting, embodying the principles of proactive risk assessment and responsible chemical handling.

References

-

Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions ; Beilstein Journals; [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation ; SciHorizon; [Link]

-

2-Amino-1-butanol ; PubChem, National Center for Biotechnology Information; [Link]

-

2-Amino-1-butanol, (+)- ; PubChem, National Center for Biotechnology Information; [Link]

-

Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols ; CNKI; [Link]

-

PROCESS DEVELOPMENT REPORT ; Medicines for All institute (M4ALL); [Link]

Sources

N-Benzylated Amino Butanol Derivatives: Synthesis, Chiral Ligand Design, and Pharmaceutical Applications

Abstract

N-benzylated amino butanol derivatives, particularly enantiopure (R)- and (S)-N-benzyl-2-amino-1-butanol, serve as highly versatile chiral building blocks in modern organic synthesis. Their unique structural motif—a stereogenic center flanked by a sterically demanding N-benzyl protected amine and a primary hydroxyl group—makes them indispensable in both the development of asymmetric catalysts and the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the synthetic pathways, mechanistic causality, and step-by-step experimental protocols for utilizing these derivatives in advanced chemical workflows.

Introduction to the Core Scaffold

The compound (R)-(-)-2-Benzylamino-1-butanol (CAS: 6257-49-4) is a bifunctional chiral amino alcohol. The presence of both an amine and a hydroxyl group allows for orthogonal functionalization, which is a critical requirement in complex molecule synthesis.

The N-benzyl group serves a dual purpose:

-

Steric Shielding: It provides necessary steric bulk that dictates the stereochemical outcome in asymmetric transformations.

-

Robust Protection: It acts as a stable protecting group that survives harsh basic or reductive conditions but can be selectively cleaved via palladium-catalyzed hydrogenolysis when the primary amine is required in late-stage API synthesis[1].

Applications in Asymmetric Catalysis

One of the most prominent applications of N-benzyl-2-amino-1-butanol is its use as a chiral scaffold for C2-symmetric bis(phosphinite) ligands [2]. These ligands are critical in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral aromatic ketones.

The Causality of C2-Symmetry

In asymmetric catalysis, C2-symmetric ligands drastically reduce the number of possible diastereomeric transition states. By bridging two molecules of (R)-N-benzyl-2-amino-1-butanol with an ethylene backbone, a rigid diamine diol is formed[3]. When functionalized with diphenylphosphine chloride, the resulting bis(phosphinite) ligand coordinates to Ruthenium(II). The highly electron-donating nature of the phosphinite (P-O-C) linkages increases the electron density on the Ru center, which thermodynamically favors the crucial hydride transfer step to the ketone substrate[3].

Synthetic pathway of C2-symmetric bis(phosphinite) ligands.

Mechanism of Asymmetric Transfer Hydrogenation (ATH)

The ATH mechanism relies on a concerted outer-sphere pathway. The basic activation of the Ru(II) precatalyst generates an active Ru-hydride species. The chiral pocket created by the N-benzyl groups of the phosphinite ligand forces the incoming prochiral ketone to adopt a specific spatial orientation, resulting in high enantiomeric excess (ee) of the resulting secondary alcohol.

Ru-catalyzed asymmetric transfer hydrogenation mechanism.

Quantitative Data Summary

The synthesis of these derivatives requires precise thermal and stoichiometric control. Table 1 summarizes the validated reaction parameters and expected yields for the core synthetic milestones[2],[3].

Table 1: Reaction Conditions and Yields for N-Benzylated Intermediates and Ligands

| Target Compound | Primary Precursors | Catalyst / Base | Temp (°C) | Time (h) | Yield (%) |

| (R)-N-Benzyl-2-amino-1-butanol | (R)-2-Amino-1-butanol + Benzyl Chloride | Anhydrous Na₂CO₃ | 110 | 12 | ~70 |

| C2-Symmetric Diamine Diol | (R)-N-Benzyl-2-amino-1-butanol + Ethylene glycol ditosylate | Anhydrous Na₂CO₃ | 110 | 48 | ~52 |

| Bis(phosphinite) Ligand | C2-Symmetric Diamine Diol + Ph₂PCl | Et₃N | 25 | 24 | ~65 |

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that successful replication of these syntheses relies heavily on environmental control and the sequence of addition. Below are the self-validating protocols for the key transformations.

Protocol A: Synthesis of (R)-N-benzyl-2-amino-1-butanol

Objective: Achieve mono-benzylation while suppressing over-alkylation to the tertiary amine[2].

-

Reagent Charging: In a 250 mL two-necked round-bottomed flask, combine (R)-2-amino-1-butanol (71.2 g, 0.8 mol), benzyl chloride (25.3 g, 0.2 mol), and anhydrous Na₂CO₃ (20 g, 0.18 mol)[2].

-

Causality Note: A 4:1 molar ratio of amine to benzyl chloride is utilized. The vast excess of the primary amine acts as both reactant and solvent, statistically driving the reaction toward mono-benzylation and preventing the formation of the N,N-dibenzyl byproduct.

-

-

Thermal Activation: Stir the neat mixture at 110 °C for 12 hours under a dry Argon atmosphere[2]. Na₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HCl byproduct, preventing amine protonation which would stall the nucleophilic attack.

-

Extraction: Cool to room temperature. Add CHCl₃ (150 mL) and reflux for 2 hours. Separate the organic layer from the solid phase[2].

-

Purification: Distill the excess unreacted (R)-2-amino-1-butanol under reduced pressure. Purify the residue via silica gel flash chromatography to isolate the target compound.

Protocol B: Synthesis of the C2-Symmetric Diamine Diol

Objective: Bridge two chiral amino alcohol units to form the C2-symmetric scaffold[2].

-

Reaction Setup: Combine (R)-N-benzyl-2-amino-1-butanol (3.0 g, 0.017 mol), ethylene glycol ditosylate (2.97 g, 0.008 mol), and Na₂CO₃ (1.80 g, 0.017 mol) in 10 mL of CH₃CN[3].

-

Causality Note: Acetonitrile is chosen due to its high dielectric constant, which stabilizes the polar transition state of the SN2 displacement of the tosylate groups.

-

-

Reflux: Stir the suspension at 110 °C for 48 hours under Argon[3].

-

Workup: Cool to room temperature, dilute with CH₂Cl₂ (50 mL), and wash sequentially with 1 M Na₂CO₃ (3 × 25 mL) and deionized water (2 × 25 mL)[3].

-

Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography (eluent: toluene/ethyl acetate 5/3) to yield the diamine diol[2].

Protocol C: Synthesis of Bis(phosphinite) Ligands

Objective: Convert the diol into a highly active bis(phosphinite) ligand[3].

-

Anaerobic Preparation: Critical Step. Purge a Schlenk flask with Argon. Phosphinite ligands (P-O-C) are highly susceptible to oxidation and will rapidly degrade into bis(diphenylphosphino) monoxide[Ph₂P(O)PPh₂] upon exposure to atmospheric oxygen[3].

-

Reagent Addition: Dissolve the C2-symmetric diamine diol (1.0 eq) and anhydrous Et₃N (2.5 eq) in dry, degassed toluene.

-

Phosphination: Dropwise add chlorodiphenylphosphine (Ph₂PCl) (2.2 eq) at 0 °C. The Et₃N scavenges the HCl generated, forming an insoluble triethylamine hydrochloride salt, which drives the reaction forward.

-

Filtration: Filter the salt under Argon using a cannula system. Concentrate the filtrate in vacuo to yield the highly air-sensitive ligand, which must be stored in a glovebox[3].

Conclusion

N-benzylated amino butanols are foundational to advanced synthetic chemistry. By mastering the causality behind their functionalization—specifically the steric control during benzylation and the rigorous exclusion of oxygen during phosphination—researchers can reliably construct highly efficient C2-symmetric catalysts. These protocols not only ensure high enantioselectivity in transfer hydrogenations but also provide a robust pathway for the synthesis of complex pharmaceutical intermediates.

References

- New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds and their use in the ruthenium-catalysed asymmetric transfer hydrogenation of aromatic ketones Comptes Rendus de l'Académie des Sciences URL

- Synthesis of D- or L-valinol / C2-symmetric chiral phosphinite ligands Comptes Rendus de l'Académie des Sciences URL

- A Biomimetic Electrocatalytic System for the Atom-Economical Chemoselective Synthesis of Secondary Amines (Supporting Information)

- (R)-(-)

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds and their use in the ruthenium-catalysed asymmetric transfer hydrogenation of aromatic ketones [comptes-rendus.academie-sciences.fr]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Methodological & Application

Application Note: Chemoselective N-Alkylation of 2-Amino-2-ethylbutan-1-ol with 2-Fluorobenzyl Bromide

Introduction and Mechanistic Rationale

The incorporation of the 2-fluorobenzyl motif into aliphatic amines is a high-value transformation in medicinal chemistry, often utilized to modulate lipophilicity, metabolic stability, and target binding affinity[1]. However, the direct N-alkylation of 2-amino-2-ethylbutan-1-ol with 2-fluorobenzyl bromide presents a formidable synthetic challenge.

The substrate features a primary amine bound to a highly congested quaternary carbon (substituted with two ethyl groups and a hydroxymethyl group). This extreme steric hindrance significantly elevates the activation energy required for the nucleophilic attack. Consequently, standard alkylation conditions often lead to poor conversions or favor undesired side reactions, such as O-alkylation at the less sterically hindered primary hydroxyl group[2].

Causality of Experimental Choices

To achieve chemoselective mono-N-alkylation without the use of temporary protecting groups, the reaction parameters must be precisely engineered:

-

Chemoselectivity (N- vs. O-Alkylation): Nitrogen is intrinsically more nucleophilic than oxygen due to its lower electronegativity and higher polarizability. However, to prevent the sterically accessible oxygen from competing, strong bases (e.g., NaH, KOtBu) must be strictly avoided. The use of a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures the alcohol remains protonated and unreactive, while efficiently neutralizing the HBr byproduct to maintain the amine in its active free-base state[1].

-

Solvent Selection: Acetonitrile (MeCN) is selected as the optimal polar aprotic solvent. It stabilizes the polar

transition state without tightly solvating the neutral amine nucleophile via hydrogen bonding (unlike protic solvents like ethanol), thereby maximizing the reaction rate. -

Prevention of Over-alkylation: The inherent steric bulk of the 2-ethylbutan-1-ol scaffold acts as an internal protecting group. Once the first 2-fluorobenzyl group is installed, the resulting secondary amine becomes too sterically congested to undergo a second alkylation, naturally halting the reaction and preventing di-alkylation[3].

Optimization of Reaction Conditions

The following table summarizes the quantitative data from the optimization of the reaction parameters, highlighting the critical nature of base and solvent selection.

| Parameter | Condition A (Sub-optimal) | Condition B (Sub-optimal) | Condition C (Optimal) |

| Solvent | DMF | THF | Acetonitrile (MeCN) |

| Base | NaH (1.5 eq) | K₂CO₃ (2.0 eq) | DIPEA (2.0 eq) |

| Temperature | 0 °C to 25 °C | 65 °C (Reflux) | 80 °C |

| Time | 4 hours | 24 hours | 12 hours |

| Chemoselectivity (N:O) | 1:5 (O-alkylation favored) | 10:1 | >50:1 (N-alkylation favored) |

| Conversion / Yield | >95% (Undesired ether) | 40% (Slow reaction) | 92% (Target product) |

Reaction Pathway Visualization

Mechanistic pathway for the chemoselective N-alkylation of 2-amino-2-ethylbutan-1-ol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that the operator can confirm the reaction's success and chemoselectivity at every stage.

Materials Required

-

2-Amino-2-ethylbutan-1-ol : 1.17 g (10.0 mmol, 1.2 equiv)

-

2-Fluorobenzyl bromide : 1.57 g (8.3 mmol, 1.0 equiv)[1]

-

N,N-Diisopropylethylamine (DIPEA) : 2.15 g (16.6 mmol, 2.0 equiv)

-

Acetonitrile (MeCN, Anhydrous) : 40 mL

Procedure

-

Preparation of the Amine Solution : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2-ethylbutan-1-ol (1.17 g) in anhydrous MeCN (30 mL). Add DIPEA (2.15 g) to the solution. Stir at room temperature for 5 minutes to ensure homogeneity.

-

Electrophile Addition : Dissolve 2-fluorobenzyl bromide (1.57 g) in the remaining MeCN (10 mL). Add this solution dropwise to the reaction flask over 15 minutes.

-

Causality Check: Dropwise addition prevents localized high concentrations of the highly reactive electrophile, further suppressing any potential for over-alkylation.

-

-

Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

-

Self-Validating Reaction Monitoring : Stir the mixture at 80 °C for 12 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane eluent system.

-

Validation Check 1: 2-Fluorobenzyl bromide is strongly UV-active, whereas the starting amino alcohol is not. The disappearance of the high-Rf UV-active spot confirms the consumption of the electrophile.

-

Validation Check 2: Staining the TLC plate with Ninhydrin will reveal the primary amine starting material as a pink/purple spot, while the secondary amine product will appear as a distinct yellow/brown spot at a higher Rf.

-

-

Reaction Quenching and Workup : Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove MeCN. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

-

Causality Check: The NaHCO₃ wash serves a dual purpose: it neutralizes any residual HBr salts and ensures the newly formed secondary amine is fully partitioned into the organic layer as a free base.

-

-

Extraction : Separate the layers and extract the aqueous phase with an additional portion of Ethyl Acetate (30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 2% to 5% Methanol in Dichloromethane) to afford pure 2-((2-fluorobenzyl)amino)-2-ethylbutan-1-ol.

References

- Source: organic-chemistry.

- Source: benchchem.

- Source: nih.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 3. Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids and Virtual D3 Catalog Construction - PMC [pmc.ncbi.nlm.nih.gov]

Purification methods for 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol

An Application Guide for the Purification of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol

Abstract

This document provides a comprehensive guide to the purification of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol, a substituted amino alcohol of interest in pharmaceutical research and drug development. Achieving high purity is critical for downstream applications, including biological assays and structural analysis. This guide moves beyond simple protocols to explain the underlying chemical principles that inform the choice of purification strategy. We will detail methodologies including acid-base extraction, column chromatography, high-vacuum distillation, and salt recrystallization, providing step-by-step protocols and troubleshooting advice tailored to the unique physicochemical properties of this molecule.

Physicochemical Profile and Strategic Considerations

Understanding the molecular characteristics of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is the foundation for developing an effective purification strategy. The molecule contains a primary alcohol and a secondary amine, which dictate its properties.

-

Polarity and Basicity: The presence of both hydroxyl (-OH) and secondary amine (-NH-) functional groups allows for hydrogen bonding, rendering the molecule quite polar.[1] The secondary amine confers basic properties, allowing for the formation of salts with acids. This is a key characteristic that can be exploited for purification.[2][3]

-

Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and moderately soluble in ethyl acetate and dichloromethane. Its solubility in non-polar solvents like hexanes will be poor, while its free base form will have limited solubility in water.

-

Thermal Stability: Like many amines, this compound may be susceptible to oxidation, especially at elevated temperatures, which can lead to discoloration.[4][5] Its relatively high molecular weight and hydrogen-bonding capacity suggest a high boiling point, making atmospheric distillation impractical and necessitating the use of a vacuum.[6]

Table 1: Predicted Physicochemical Properties

| Property | Value / Description | Rationale / Implication for Purification |

| Molecular Formula | C₁₃H₂₀FNO | - |

| Molecular Weight | 225.30 g/mol | Suggests a low volatility; distillation will require a vacuum. |

| Polarity | Polar | Guides choice of chromatography system (Normal Phase vs. Reversed Phase). |

| Basicity (pKa) | Estimated 9-10 (for the amine) | Crucial for purification via acid-base extraction and salt formation. |

| Boiling Point | High (>200 °C at atm. pressure) | Vacuum distillation is the preferred distillation method.[6] |

| Solubility | Soluble in alcohols, THF; sparingly soluble in water; insoluble in hexanes. | Informs solvent selection for extraction, chromatography, and recrystallization. |

Common Impurity Profile

The purification strategy must account for impurities arising from the synthesis, which is commonly achieved via reductive amination of 2-fluorobenzaldehyde with 2-amino-2-ethylbutan-1-ol.

-

Unreacted Starting Materials: 2-fluorobenzaldehyde, 2-amino-2-ethylbutan-1-ol.

-

Reaction Intermediates: The corresponding imine intermediate.

-

Side-Products: Potential over-alkylation products (tertiary amine) or byproducts from the reducing agent.

-

Reagents & Solvents: Residual catalysts, salts from the reducing agent (e.g., borate salts), and reaction solvents.

-

Degradation Products: Oxidized species, often colored.[4]

Overall Purification Workflow

A multi-step approach is typically required to achieve high purity. The following workflow illustrates the logical sequence of purification steps.

Caption: High-level decision workflow for purification.

Detailed Application Protocols

Protocol 1: Initial Purification via Acid-Base Extraction

This fundamental technique leverages the basicity of the amine to separate it from neutral or acidic organic impurities and water-soluble inorganic salts.

Rationale: By treating the crude reaction mixture with an aqueous acid (e.g., 1M HCl), the target amine is protonated to form a water-soluble ammonium salt. Non-basic organic impurities remain in the organic phase and can be removed. Subsequently, basifying the aqueous layer regenerates the water-insoluble free base, which can be extracted back into a fresh organic solvent.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Acidification: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). Combine the aqueous layers.

-

Expert Tip: Check the pH of the aqueous layer after each extraction to ensure it remains acidic (pH < 2). This confirms complete protonation of the amine.

-

-

Removal of Neutral/Acidic Impurities: The initial organic layer, containing non-basic impurities, can now be discarded.

-

Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 11). The free amine may precipitate or form an oil.

-

Back-Extraction: Extract the liberated free base from the aqueous layer with a fresh organic solvent (e.g., ethyl acetate or DCM) (3 times).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude, purified free base.

Protocol 2: Purification by Flash Column Chromatography

For separating the target compound from impurities with similar basicity but different polarity, flash column chromatography is the method of choice.[7][]

Rationale: The polar nature of the target molecule suggests a normal-phase chromatography setup using silica gel as the stationary phase.[7] Amines are notorious for "tailing" or streaking on acidic silica gel, leading to poor separation. This can be suppressed by adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase.[9]

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Methodology:

-

Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (R_f) of ~0.25-0.35 for the target compound. Start with a mixture of a non-polar and a polar solvent.

-

Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using the chosen eluent as a slurry.

-

Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

-

Elution: Begin elution with the selected mobile phase, applying positive pressure (flash chromatography).

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Suggested Mobile Phase Systems

| System Components | Starting Ratio (v/v) | Gradient To (v/v) | Notes |

| Hexane / Ethyl Acetate | 90:10 | 50:50 | Good starting point for less polar impurities. |

| Dichloromethane / Methanol | 99:1 | 90:10 | Excellent for polar compounds. |

| All systems should be amended with 0.5-1% triethylamine or ammonium hydroxide to prevent peak tailing. |

Protocol 3: Purification via Salt Recrystallization

For achieving the highest level of purity, especially for removing trace impurities or resolving enantiomers (if applicable), crystallization of a salt is a superior method.[2][10]

Rationale: The free base, which may be an oil, can be converted to a crystalline salt (e.g., hydrochloride, oxalate). Crystalline solids form a highly ordered lattice structure that excludes impurities, making recrystallization an extremely effective purification technique.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether (or a stoichiometric amount of oxalic acid in ethanol) dropwise with stirring. The corresponding salt will precipitate.

-

Isolation of Crude Salt: Collect the precipitate by vacuum filtration and wash with cold ether.

-

Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol, or isopropanol). Slowly add a co-solvent in which the salt is poorly soluble (an "anti-solvent," e.g., diethyl ether or hexanes) until the solution becomes faintly turbid.

-

Crystal Growth: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to maximize crystal formation.

-

Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.

-

Liberation of Free Base (Optional): If the free base is required, dissolve the pure salt in water, basify with NaOH or K₂CO₃, and extract the pure free base as described in Protocol 1.

Protocol 4: High-Vacuum Distillation

This method is ideal for removing non-volatile impurities (e.g., salts, baseline material from chromatography) or very high-boiling side products from the final liquid product.[6]